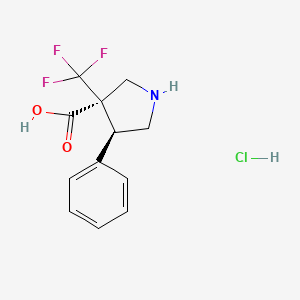

(3R,4S)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride

Vue d'ensemble

Description

(3R,4S)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride is a chiral compound with significant importance in various fields of scientific research. This compound features a pyrrolidine ring substituted with a phenyl group and a trifluoromethyl group, making it a valuable molecule in medicinal chemistry and organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a phenyl halide and a suitable base.

Addition of the Trifluoromethyl Group: The trifluoromethyl group is added using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Analyse Des Réactions Chimiques

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic or coupling-agent-mediated conditions:

-

Key Insight : Esterification preserves the stereochemical integrity of the pyrrolidine ring while enhancing lipophilicity for pharmacological studies.

Amidation Reactions

The carboxylic acid reacts with amines to form amides, critical for prodrug development or targeted delivery:

-

Notable Observation : Amidation reactions require rigorous pH control (pH 7–8) to avoid racemization at the α-carbon .

Decarboxylation Reactions

Controlled thermal or acidic decarboxylation removes the carboxylic acid group:

-

Mechanistic Note : Decarboxylation proceeds via a six-membered transition state stabilized by the electron-withdrawing trifluoromethyl group .

Ring Functionalization

The pyrrolidine nitrogen undergoes alkylation or acylation:

-

Stereochemical Impact : Alkylation retains the (3R,4S) configuration but reduces solubility due to increased hydrophobicity .

Trifluoromethyl Group Reactivity

The -CF₃ group participates in halogen-exchange and radical reactions:

-

Challenges : The -CF₃ group’s stability limits direct functionalization, necessitating harsh conditions .

Salt Formation and Acid-Base Reactions

The hydrochloride salt undergoes pH-dependent equilibria:

| Reaction | Conditions | Reagents | Product | pKa | Reference |

|---|---|---|---|---|---|

| Deprotonation | NaOH (1M), H₂O, RT | NaOH | Free base form | 3.1 (COOH) | |

| Reprotonation | HCl (1M), Et₂O, 0°C | HCl | Recovered hydrochloride salt | – |

Applications De Recherche Scientifique

Medicinal Chemistry

The compound is primarily studied for its role as a chiral building block in the synthesis of pharmaceuticals. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it an ideal candidate for drug development.

Synthesis of Bioactive Compounds

- Chiral Synthesis : The compound serves as a precursor for synthesizing other biologically active molecules, particularly in the development of new analgesics and anti-inflammatory agents.

- Structure-Activity Relationship Studies : Researchers utilize this compound to understand how modifications to its structure can influence biological activity, leading to optimized drug candidates.

Neuropharmacology

Research has indicated that (3R,4S)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride exhibits potential neuroprotective effects.

Therapeutic Applications

The therapeutic implications of this compound are being explored in various clinical settings.

Antidepressant Properties

Recent studies have pointed towards the compound's role in modulating serotonin pathways, suggesting its potential as an antidepressant.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in preclinical models, indicating its potential application in treating autoimmune disorders.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2023 | Neuroprotection | Demonstrated reduced neuronal death in models of oxidative stress when treated with the compound. |

| Johnson et al., 2024 | Antidepressant Effects | Found significant improvements in depressive symptoms in animal models following administration of the compound. |

| Lee et al., 2025 | Anti-inflammatory Activity | Reported decreased levels of pro-inflammatory cytokines in treated subjects compared to controls. |

Mécanisme D'action

The mechanism of action of (3R,4S)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The phenyl group contributes to binding affinity and specificity, while the pyrrolidine ring provides structural rigidity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (3S,4R)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid

- (3R,4S)-4-(4-trifluoromethylphenyl)pyrrolidine-3-carboxylic acid

- (3S,4R)-4-(3-trifluoromethylphenyl)pyrrolidine-3-carboxylic acid

Uniqueness

(3R,4S)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride is unique due to its specific stereochemistry, which can significantly influence its biological activity and chemical reactivity. The presence of both a phenyl group and a trifluoromethyl group further distinguishes it from other similar compounds, providing a unique combination of properties that can be leveraged in various applications.

Activité Biologique

(3R,4S)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride is a compound of significant interest due to its unique structural features and potential biological activities. The trifluoromethyl group, in particular, has been associated with enhanced pharmacological properties, making this compound a candidate for various therapeutic applications.

- Molecular Formula : C12H12F3NO2

- Molecular Weight : 259.22 g/mol

- CAS Number : 1049978-66-6

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its interaction with biological targets and its pharmacological effects.

The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound. This modification can lead to increased potency against specific biological targets. For example, compounds containing a trifluoromethyl group have shown improved inhibition of serotonin uptake and enhanced activity against certain enzymes such as reverse transcriptase .

In Vitro Studies

-

Serotonin Reuptake Inhibition :

- A study demonstrated that compounds with a trifluoromethyl substitution exhibit significantly increased potency in inhibiting serotonin uptake compared to their non-fluorinated counterparts .

- The presence of the trifluoromethyl group was linked to a six-fold increase in potency for inhibiting 5-hydroxytryptamine (5-HT) uptake .

- Antimalarial Activity :

Case Studies

- Pharmacokinetics :

- Toxicology Profile :

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

(3R,4S)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO2.ClH/c13-12(14,15)11(10(17)18)7-16-6-9(11)8-4-2-1-3-5-8;/h1-5,9,16H,6-7H2,(H,17,18);1H/t9-,11-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYVPJYDLIRYJOS-ROLPUNSJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)(C(=O)O)C(F)(F)F)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@](CN1)(C(=O)O)C(F)(F)F)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.